molecular formula C19H17BrN2O4S B2731035 N-[3-(6-isopropylquinolin-2-yl)phenyl]-3-methylbutanamide CAS No. 1251580-75-2

N-[3-(6-isopropylquinolin-2-yl)phenyl]-3-methylbutanamide

Cat. No. B2731035
CAS RN: 1251580-75-2
M. Wt: 449.32
InChI Key: KPVMWLSNCOLSPL-UHFFFAOYSA-N
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Description

N-[3-(6-isopropylquinolin-2-yl)phenyl]-3-methylbutanamide, also known as GW501516 or Endurobol, is a synthetic drug that has gained attention for its potential use in enhancing endurance and athletic performance. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate lipid metabolism and improve insulin sensitivity.

Scientific Research Applications

(4-(4-bromophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

This compound is a derivative of 1,2,4-triazole and has been synthesized via a three-step protocol . It has been found to have potential applications in the following areas:

Antimicrobial Activity: The compound has shown promising antimicrobial activity. It has been found to be effective against various bacterial species .

Anticancer Activity: The compound has also been tested for its anticancer activity. It has shown potential against oestrogen receptor positive human breast adenocarcinoma (MCF7) cell line .

N-[3-(6-isopropylquinolin-2-yl)phenyl]-3-methylbutanamide

This compound is a derivative of indole and has been found to have various biological activities :

Antiviral Activity: Indole derivatives have been reported to have antiviral activity. They have been found to inhibit various RNA and DNA viruses .

Anticancer Activity: Indole derivatives have also been found to have anticancer activity. They have been used in the treatment of various types of cancer .

properties

IUPAC Name

[4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4S/c20-14-5-7-15(8-6-14)22-13-18(19(23)21-9-11-26-12-10-21)27(24,25)17-4-2-1-3-16(17)22/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVMWLSNCOLSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-bromophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

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